molecular formula C10H17N3O10P2 B1197503 5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)

5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)

Cat. No.: B1197503
M. Wt: 401.2 g/mol
InChI Key: SHFOWZBOBJJZAP-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyldeoxycytidine 5'-(trihydrogen diphosphate) is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate. It is a conjugate acid of a 5-methyldeoxycytidine 5'-diphosphate(3-).

Scientific Research Applications

Biochemical Mechanisms in Human Cells

Research by Vilpo and Vilpo (1991) explores the biochemical mechanisms preventing the reutilization of DNA 5-methylcytosine in human cells. Their study demonstrates that stringent discrimination of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) by cellular monophosphokinases is a key mechanism to avoid its reutilization in DNA synthesis, which could have significant implications on cellular control and gene expression (Vilpo & Vilpo, 1991).

Quantitation in DNA

Wilson et al. (1986) developed a sensitive method for quantifying 5-methyldeoxycytidine in DNA. This method allows the precise determination of 5-methyldeoxycytidine content in various cell types, important for understanding genomic methylation patterns (Wilson et al., 1986).

Role in Ribonucleotide Reduction

Baker et al. (1991) found that certain diphosphates of 5-methyldeoxycytidine act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This discovery has implications for understanding the mechanisms of certain anticancer agents (Baker et al., 1991).

Enzymatic Synthesis and DNA Methylation

Wang, Huang, and Ehrlich (1982) developed an enzymatic method to synthesize 5-methyldeoxycytidine triphosphate, which plays a crucial role in the substitution of cytosine residues in DNA. This process is important for studying DNA methylation, a key mechanism in gene expression and regulation (Wang, Huang, & Ehrlich, 1982).

Inhibition of DNA Synthesis

Heinemann et al. (1990) explored the inhibitory effects of certain deoxycytidine analogs on DNA synthesis in cells, providing insights into mechanisms that could be exploited for therapeutic purposes in treating cancer (Heinemann et al., 1990).

Properties

Molecular Formula

C10H17N3O10P2

Molecular Weight

401.2 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

SHFOWZBOBJJZAP-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O

SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
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5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
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5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
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Reactant of Route 6
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)

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